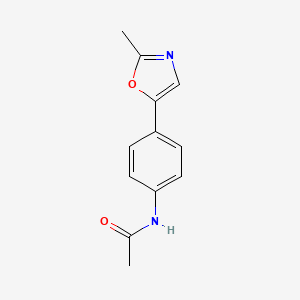
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring attached to a phenyl group, which is further connected to an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide typically involves the following steps:
Acylation: The initial step involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: The intermediate product undergoes cyclodehydration in the presence of sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole.
Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization from ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.
Substitution: The phenyl ring and oxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and functionalized phenylacetamides .
Wissenschaftliche Forschungsanwendungen
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research explores its use as a lead compound for developing new drugs targeting various diseases.
Industry: It finds applications in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)14-11-5-3-10(4-6-11)12-7-13-9(2)16-12/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQYANUUCAZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
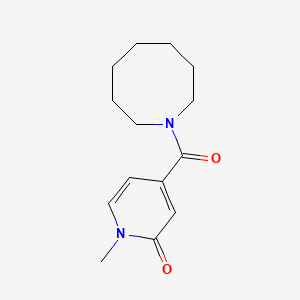


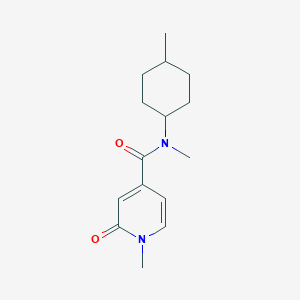
![Cyclobutyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7525664.png)
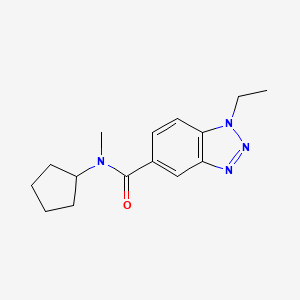
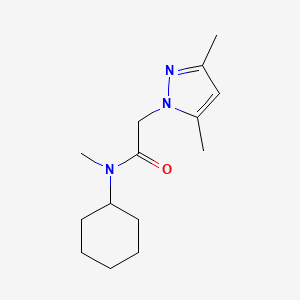


![N-cyclopentyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7525694.png)
![Cyclopentyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7525705.png)
![N-cyclopentyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7525706.png)

![N-prop-2-ynylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7525727.png)
